2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether
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Overview
Description
2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities
Preparation Methods
The synthesis of 2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through the annulation of a pyrimidine moiety to a triazole ring or vice versa.
Introduction of the Phenethyl Moiety: The phenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenethyl halide reacts with the triazolo[1,5-a]pyrimidine intermediate.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the methoxy groups or the triazolo[1,5-a]pyrimidine core.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can lead to cell apoptosis and cell cycle arrest, contributing to its anticancer properties .
Comparison with Similar Compounds
2,3-Dimethoxy-5-[2-(4-methoxyphenethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]phenyl methyl ether can be compared with other similar compounds, such as:
1,2,4-Triazolo[1,5-a]pyrimidines: These compounds share the same core structure and exhibit similar biological activities, including anticancer and antifungal properties.
Phenethyl Derivatives: Compounds with phenethyl groups often exhibit enhanced biological activities due to increased lipophilicity and membrane permeability.
Methoxy-Substituted Heterocycles: The presence of methoxy groups can influence the compound’s solubility, stability, and reactivity, making it unique compared to non-methoxy-substituted analogs.
Properties
Molecular Formula |
C23H24N4O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H24N4O4/c1-28-17-8-5-15(6-9-17)7-10-21-25-23-24-12-11-18(27(23)26-21)16-13-19(29-2)22(31-4)20(14-16)30-3/h5-6,8-9,11-14H,7,10H2,1-4H3 |
InChI Key |
BTQPMDUAHWLZHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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